(2Z)-2-(3-chlorophenyl)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(3-chlorophenyl)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6400^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes chlorophenyl groups and a thia-diazatricyclo core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-chlorophenyl)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of chlorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired configuration and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-chlorophenyl)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
(2Z)-2-(3-chlorophenyl)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with specialized properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-chlorophenyl)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(3-chlorophenyl)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile: shares similarities with other chlorophenyl-containing compounds and thia-diazatricyclo derivatives.
Cetylpyridinium chloride: and domiphen bromide are structurally similar compounds that have been studied for their biological activities.
Uniqueness
The uniqueness of (2Z)-2-(3-chlorophenyl)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6400^{2,6}]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3S/c25-18-10-8-15(9-11-18)23-21(13-17(14-27)16-4-3-5-19(26)12-16)29-20-6-1-2-7-22(20)30-24(29)28-23/h3-5,8-13H,1-2,6-7H2/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJICOQFLCPAXCT-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=C(C#N)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=C(\C#N)/C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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